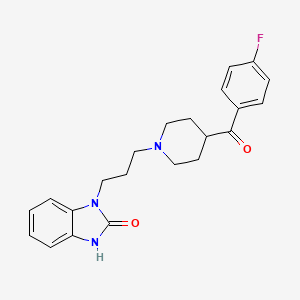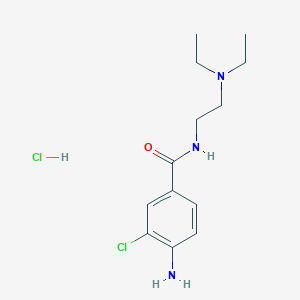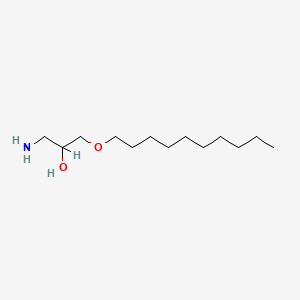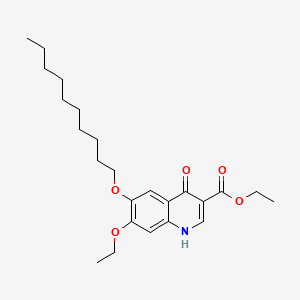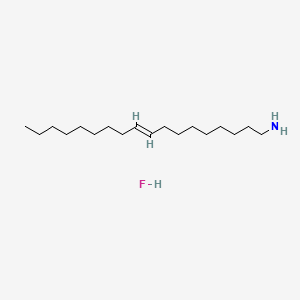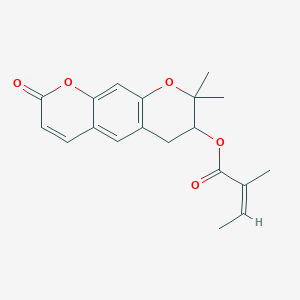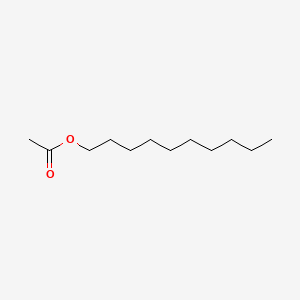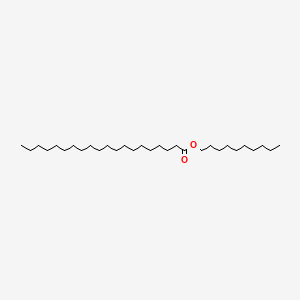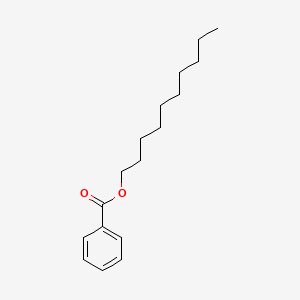
Fucosterol
Übersicht
Beschreibung
Fucosterol is a sterol isolated from brown algae . It has been demonstrated to have various biological activities, including anti-cancer properties .
Synthesis Analysis
Fucosterol has been synthesized from compounds organically before studying them . Two new secosteroids—compounds 3 and 4 —were obtained from fucosterol .Molecular Structure Analysis
Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24 (28). The double bond at position 24 (28) adopts a Z-configuration .Chemical Reactions Analysis
Fucosterol targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways .Physical And Chemical Properties Analysis
Fucosterol is a stigmasterol bond isomer expressed by the empirical formula C29H48O . The fucosterol content in macroalgae ranges from 4 to 95% of the total phytosterol content .Wissenschaftliche Forschungsanwendungen
Cholesterol Metabolism Modulation
Isofucosterol has been studied for its ability to modulate cholesterol metabolism. It competes with cholesterol in the intestine, reducing its absorption and consequently lowering plasma levels of low-density lipoprotein cholesterol (LDL-C). This action makes it a potential candidate for preventing cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD) .
Antioxidant Activity
Research indicates that Isofucosterol exhibits antioxidant properties. By scavenging free radicals and reactive oxygen species, it can protect cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Properties
The anti-inflammatory effects of Isofucosterol are of significant interest. It may inhibit the production of pro-inflammatory cytokines, offering therapeutic potential in the treatment of inflammatory diseases .
Anticancer Potential
Isofucosterol is being explored for its anticancer activities. It may induce apoptosis in cancer cells and inhibit tumor growth, making it a promising compound for developing new anticancer drugs .
Antimicrobial Effects
This phytosterol has demonstrated antimicrobial effects against a range of pathogens. Its ability to disrupt microbial cell membranes could lead to new treatments for bacterial and fungal infections .
Plant Growth Regulation
In the plant kingdom, Isofucosterol plays a role in growth regulation. It is involved in the biosynthesis of brassinosteroids, plant hormones that regulate growth and development, and could be used to enhance crop yields .
Stress Tolerance in Plants
Isofucosterol contributes to the stress tolerance of plants. It affects the properties of plasma membranes, helping plants withstand temperature extremes, drought, and other abiotic stresses .
Insect Resistance
The presence of Isofucosterol in plants can influence the development and reproductive rate of herbivorous insects, suggesting its use in developing insect-resistant crops .
Wirkmechanismus
Isofucosterol, also known as Fucosterol or delta5-Avenasterol, is a natural, stigmastane-type sterol . It is mainly distributed in marine sponges . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on Isofucosterol.
Target of Action
Sterols, including isofucosterol, are known to be vital structural components of biological membranes . They play a crucial role in maintaining cell viability, embryogenesis, pattern formation, cell division, chloroplast biogenesis, and modulation of activity and distribution of membrane-bound proteins such as enzymes and receptors .
Mode of Action
Sterols, including isofucosterol, are known to participate in transmembrane signal transduction by forming lipid microdomains . They are also precursors of a group of plant hormones, the brassinosteroids, which regulate plant growth and development .
Biochemical Pathways
Sterols, including Isofucosterol, are part of the vast family of isoprenoids, a group of structurally related secondary metabolites . The major enzymes of plant sterol biosynthesis are 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), C24sterol methyltransferase, and C22sterol desaturase . These enzymes are responsible for maintaining the optimal balance between sterols . Regulation of the ratios between the different types of sterols and sterols/sphingolipids can be of crucial importance in the responses of plants to stresses .
Result of Action
Sterols, including isofucosterol, are known to have a crucial impact on membrane fluidity and transmembrane export and import processes . Some sterols can even act as second messengers or signaling molecules during developmental and cellular signaling processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isofucosterol. For instance, the safety and toxicity of fucosterol from marine algae have been studied both in vitro and in vivo . .
Safety and Hazards
Fucosterol is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child . Fucosterol exhibited low toxicity in animal cell lines, human cell lines, and animals .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELKOCHBMDKEJ-WGMIZEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904509 | |
| Record name | Isofucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isofucosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Fucosterol | |
CAS RN |
481-14-1, 18472-36-1 | |
| Record name | Isofucosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isofucosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta5-Avenosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofucosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOFUCOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isofucosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is fucosterol and where is it found?
A1: Fucosterol (stigmasta-5,24(28)-dien-3β-ol), also known as (24E)-ethylidenecholesterol, is a sterol predominantly found in marine brown algae. [, , , , ] It can also be found in diatoms and some land plants, like Osmanthus fragrans var. aurantiacus. [, ]
Q2: What is the chemical structure of fucosterol?
A2: Fucosterol is a sterol with a tetracyclic skeleton and a double bond between carbons 5 and 6 in the first ring. Its side chain features an ethylidene group at carbon 24.
Q3: What are the reported biological activities of fucosterol?
A3: Fucosterol exhibits a wide range of biological activities, including:
- Anti-cancer: Studies have shown fucosterol possesses antitumor activity against various cancer cell lines, including human cervical cancer (HeLa), [] human colon cancer (HCT-116), [, ] human promyelocytic leukemia (HL-60), [, , , ] and ovarian cancer cells. []
- Anti-diabetic: Fucosterol has shown potential in improving insulin resistance. []
- Antioxidant: It exhibits strong antioxidant activity, protecting against lipid peroxidation. []
- Anti-inflammatory: Fucosterol can attenuate inflammatory responses, potentially through modulation of mitogen-activated protein kinases (MAPKs). [, , ]
- Hepatoprotective: Research suggests it may offer protection against liver injury. [, ]
- Neuroprotective: Fucosterol has demonstrated potential in protecting against cognitive decline and neurodegeneration. [, ]
- Anti-hyperlipidemic: Studies indicate it may help regulate cholesterol levels. [, , ]
- Other Activities: Fucosterol also exhibits antifungal, antihistaminic, anticholinergic, anti-adipogenic, anti-photoaging, anti-osteoporotic, and butyrylcholinesterase inhibitory activities. []
Q4: How does fucosterol exert its anti-cancer effects?
A4: Fucosterol demonstrates anti-cancer effects through multiple mechanisms, including:
- Inducing apoptosis: It triggers apoptosis in cancer cells, potentially through mitochondrial-mediated pathways and endoplasmic reticulum stress. [, , , , , ]
- Cell cycle arrest: Fucosterol can induce cell cycle arrest at specific checkpoints, inhibiting the proliferation of cancer cells. [, ]
- Inhibiting cell migration: It hinders the migration of cancer cells, potentially limiting their invasiveness and metastasis. [, ]
- Downregulating signaling pathways: Fucosterol can modulate signaling pathways involved in cancer cell growth and survival, such as the phosphoinositide-3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway. []
Q5: Does fucosterol affect cholesterol metabolism?
A5: Yes, fucosterol demonstrates cholesterol-lowering effects. It acts as a dual-agonist for liver X receptors (LXRs), key regulators of cholesterol homeostasis. [] This activation stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1, ABCG1, and ApoE, promoting cholesterol efflux from macrophages. []
Q6: How can the bioavailability of fucosterol be improved?
A9: One strategy to enhance the bioavailability of fucosterol is through encapsulation techniques using cyclodextrins. [, ] For example, the formation of an inclusion complex with maltosyl-β-cyclodextrin significantly increased its solubility and dissolution rate, potentially leading to improved absorption. [, ]
Q7: What are the potential applications of fucosterol?
A7: Fucosterol holds promise for various applications, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



